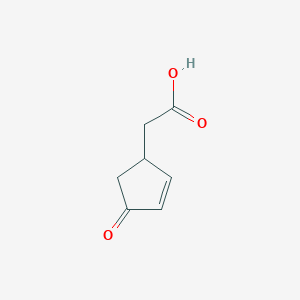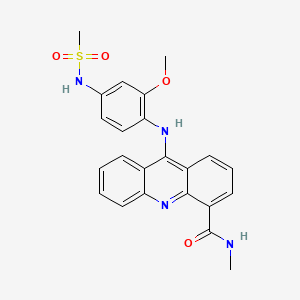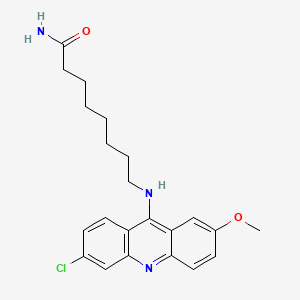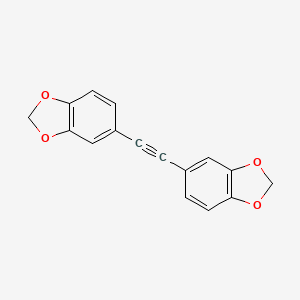
2-Cyclopentene-1-acetic acid, 4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentene-1-acetic acid, 4-oxo- is an organic compound with the molecular formula C7H10O2This compound is characterized by a cyclopentene ring attached to an acetic acid moiety, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-acetic acid, 4-oxo- can be achieved through various methods. One common approach involves the reaction of cyclopentanol with an acid catalyst to form cyclopentene, which is then further reacted with acetic acid . Another method includes the use of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to yield the desired product .
Industrial Production Methods
Industrial production of 2-Cyclopentene-1-acetic acid, 4-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentene-1-acetic acid, 4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Cyclopentene-1-acetic acid, 4-oxo- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-Cyclopentene-1-acetic acid, 4-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A simple cyclic hydrocarbon with similar structural features.
Cyclopentane: A saturated cyclic hydrocarbon with different reactivity.
Cyclopentanol: An alcohol derivative of cyclopentane
Uniqueness
2-Cyclopentene-1-acetic acid, 4-oxo- is unique due to its combination of a cyclopentene ring and an acetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications .
Propiedades
Número CAS |
74877-21-7 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-(4-oxocyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C7H8O3/c8-6-2-1-5(3-6)4-7(9)10/h1-2,5H,3-4H2,(H,9,10) |
Clave InChI |
JTGPESOKUAWYRM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=CC1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



